5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid is a synthetic compound that belongs to the family of sulfonyl-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Piperazine-1-sulfonyl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O5S |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11/h1-2,10H,3-6H2,(H,12,13) |
InChI Key |
XUODYXMSVQBNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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